Unit-Cell Volume Expansion of C12FTTF vs. Unsubstituted FTTF (GIXD on OTS-Treated SiO₂)
The asymmetric C12FTTF (target compound) exhibits a 52% larger unit-cell volume than the unsubstituted parent FTTF when both are vapor-deposited as 50 nm films on OTS-treated SiO₂ substrates at 100 °C. This expansion arises from the 15.0 Å dodecyl chain, which increases the molecular length from 25.12 Å (FTTF) to 38.34 Å (C12FTTF) and the d001 spacing from 24.02 Å to 36.86 Å, while the in-plane a and b lattice parameters remain effectively unchanged (a: 5.84 Å vs. 5.81 Å; b: 8.62 Å vs. 8.60 Å) [1]. The preserved in-plane packing indicates that the long-axis expansion does not disrupt the herringbone motif, but the altered aspect ratio and unit-cell dimensions directly impact film crystallinity and carrier transport [1].
| Evidence Dimension | Unit-cell volume (GIXD, OTS-treated SiO₂, 100 °C, 50 nm film) |
|---|---|
| Target Compound Data | 1840.24 ų (C12FTTF) |
| Comparator Or Baseline | 1209.38 ų (FTTF, R = H) |
| Quantified Difference | 630.86 ų increase (+52.2%) |
| Conditions | Thermal evaporation, OTS-treated SiO₂ substrate, substrate temperature 100 °C, film thickness ~50 nm; GIXD at Stanford Synchrotron Radiation Laboratory. |
Why This Matters
The 52% larger unit cell of C12FTTF relative to unsubstituted FTTF directly alters the thin-film dielectric environment and intermolecular electronic coupling, making the two compounds non-interchangeable for OTFT active-layer deposition.
- [1] Yuan, Q.; Mannsfeld, S. C. B.; Tang, M. L.; Roberts, M.; Toney, M. F.; DeLongchamp, D. M.; Bao, Z. Microstructure of Oligofluorene Asymmetric Derivatives in Organic Thin Film Transistors. Chem. Mater. 2008, 20 (8), 2763–2772. DOI: 10.1021/cm800071r. View Source
